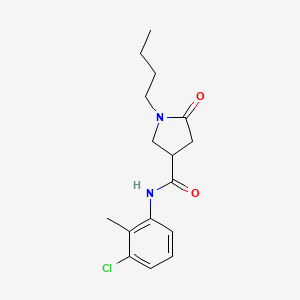![molecular formula C21H17NO3S B4716070 1-[4-(phenylsulfonyl)benzoyl]indoline](/img/structure/B4716070.png)
1-[4-(phenylsulfonyl)benzoyl]indoline
Descripción general
Descripción
1-[4-(phenylsulfonyl)benzoyl]indoline, also known as PSBI, is a synthetic compound that belongs to the family of indoline derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, making it an attractive candidate for further investigation.
Mecanismo De Acción
1-[4-(phenylsulfonyl)benzoyl]indoline is believed to exert its biological effects through the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties in animal models. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(phenylsulfonyl)benzoyl]indoline is its ease of synthesis, which makes it readily available for research purposes. This compound has also been found to be relatively stable under physiological conditions, which is important for its potential use as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research on 1-[4-(phenylsulfonyl)benzoyl]indoline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its effects on other enzymes and signaling pathways. Additionally, the potential use of this compound as a fluorescent probe for the detection of ROS in cells could be further explored. Finally, the therapeutic potential of this compound in various disease models, including cancer and inflammation, could be investigated in more detail.
Aplicaciones Científicas De Investigación
1-[4-(phenylsulfonyl)benzoyl]indoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-21(22-15-14-16-6-4-5-9-20(16)22)17-10-12-19(13-11-17)26(24,25)18-7-2-1-3-8-18/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJZFMNYLXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4715994.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716011.png)
![N-(4-{[(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4716018.png)
![2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde](/img/structure/B4716022.png)

![2-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4716036.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4716045.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![N-ethyl-2-methoxy-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B4716061.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)

![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)
